4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-4-5-15(11-17(12)23(26)27)20(25)21-16-9-13-3-2-8-22-18(24)7-6-14(10-16)19(13)22/h4-5,9-11H,2-3,6-8H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCXDJIMAYKRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Pictet-Spengler Reaction
Reacting tryptamine derivatives with carbonyl compounds under acidic conditions generates the tetracyclic framework. For example, condensation of tryptamine with cyclopentanone in the presence of HCl yields the hexahydropyrido ring system.
Oxidation to Introduce the 3-Oxo Group
The 3-oxo functionality is introduced by oxidizing a secondary alcohol intermediate. Jones reagent (CrO3/H2SO4) or Swern oxidation (oxalyl chloride/DMSO) selectively oxidizes the C3 position without over-oxidizing the ring.
Preparation of 4-Methyl-3-Nitrobenzoyl Chloride
The benzamide component derives from 4-methyl-3-nitrobenzoic acid, synthesized via nitration and subsequent derivatization:
Nitration of 4-Methylbenzoic Acid
Nitration using a HNO3/H2SO4 mixture at 0–5°C introduces the nitro group at the meta position relative to the methyl group. The reaction requires careful temperature control to minimize byproducts.
Conversion to Acid Chloride
4-Methyl-3-nitrobenzoic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride to form the reactive benzoyl chloride. Excess reagent is removed via distillation under reduced pressure.
Amide Bond Formation
Coupling the pyridoquinoline amine with 4-methyl-3-nitrobenzoyl chloride is critical. Two methods are prominent:
Schotten-Baumann Reaction
The amine core is reacted with benzoyl chloride in a biphasic system (NaOH/H2O and dichloromethane). This method offers simplicity but may require extended reaction times.
Catalytic Coupling Using DMAP
As demonstrated in CN101337906B, 4-dimethylaminopyridine (DMAP) accelerates acylation. A representative procedure involves:
- Dissolving the amine in anhydrous DMF.
- Adding benzoyl chloride and DMAP (0.5–2 mol%).
- Stirring at 80–120°C for 1–3 hours.
Table 1: Catalyst Screening for Amide Coupling
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMAP | 120 | 97.8 | 98.4 |
| Triethylamine | 100 | 89.2 | 95.1 |
| No catalyst | 120 | 72.5 | 91.3 |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility of the heterocyclic amine. Non-polar solvents (toluene) are avoided due to poor mixing and inefficient heat transfer.
Temperature and Time
Elevated temperatures (80–120°C) improve reaction kinetics but risk decomposition. A balance is achieved by stepwise heating: 80°C for 1 hour, then 120°C for 1 hour.
Molar Ratios
A 1:1.3–3 molar ratio of benzoyl chloride to amine minimizes unreacted starting material. Excess amine acts as both reactant and acid scavenger.
Purification and Characterization
Crystallization
Crude product is dissolved in a hot 2:1 hexane/ethyl acetate mixture, then cooled to 10°C. This yields needle-like crystals with >98% purity.
Analytical Validation
- HPLC : Retention time comparison with standards confirms identity.
- NMR : 1H NMR (400 MHz, CDCl3) shows characteristic peaks: δ 8.21 (s, 1H, Ar-H), 2.98 (t, 2H, CH2), 2.42 (s, 3H, CH3).
Comparative Analysis with Related Compounds
The synthesis mirrors methodologies for structurally analogous amides. For example, 2-(4-(methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide employs similar coupling strategies, though its thiazole ring necessitates additional cyclization steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly targeting the methyl or nitro groups, to form carboxylic acids or nitroso intermediates.
Reduction: The nitro group can be reduced to an amine using hydrogenation or chemical reductants such as palladium on carbon (Pd/C) with hydrogen.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens can be introduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones reagent
Reduction: Hydrogen gas (H2) with Pd/C, iron filings in acidic medium
Substitution: Chlorinating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of a catalyst
Major Products: Depending on the reaction type, major products include carboxylic acids, aniline derivatives, or halogenated benzamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for creating more complex molecules, especially in the synthesis of heterocyclic compounds.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities. It serves as a lead compound for developing new therapeutic agents.
Industry: Utilized in materials science for developing advanced materials with specific electronic or optical properties.
Mechanism of Action
Mechanism: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions that alter the target's activity. The nitrobenzamide moiety may facilitate binding through hydrogen bonding or pi-pi stacking interactions.
Molecular Targets and Pathways: Research indicates it may inhibit specific enzymes, modulate receptor activity, or interact with DNA/RNA, impacting cellular pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
4-Chloro-3-Nitro Analogs
The compound 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide () replaces the methyl group with a chlorine atom.
Nitro, Methoxy, and Methyl Derivatives
In , diorganotin(IV) complexes derived from hydrazone ligands with nitro (H2L1), methoxy (H2L2), and methyl (H2L3) substituents on the benzamide moiety were synthesized. These derivatives exhibited antimicrobial activity, suggesting that electron-withdrawing groups (e.g., nitro) enhance metal coordination and bioactivity. The methyl-substituted analog (H2L3) may offer improved lipophilicity compared to nitro or methoxy variants .
Core Structural Modifications
Pyrano-Fused Derivatives
Compound 22 (N-(8,11-dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide) incorporates a pyrano ring fused to the pyrido-quinoline core (). This modification introduces additional oxygen atoms and a lactone moiety, which could increase polarity and reduce membrane permeability compared to the target compound’s simpler tricyclic system .
Oxalamide-Linked Analogs
N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide () replaces the benzamide group with an oxalamide linker.
Functional Group Transformations
Nitroso Intermediates
describes the synthesis of 9-nitroso-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol, a precursor for phenoxazinium dyes. The nitroso group’s redox activity and ability to form coordination complexes differ significantly from the nitro group in the target compound, highlighting divergent applications (e.g., dye synthesis vs.
Comparative Data Table
Biological Activity
4-Methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 349.39 g/mol. The structure features a nitro group and a benzamide moiety that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below:
1. Anti-inflammatory Activity
Studies have shown that related compounds exhibit significant anti-inflammatory effects. For instance:
- Compounds with similar structures demonstrated inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. For example, certain derivatives have been reported to have IC50 values in the low micromolar range against COX enzymes .
2. Antimicrobial Activity
The potential antimicrobial properties are suggested by the presence of nitrogen-containing heterocycles. These compounds often interact with microbial cell membranes or inhibit essential microbial enzymes.
3. Anticancer Properties
Some derivatives of quinoline and benzamide have shown promise in cancer research:
- In vitro studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and inhibition of cell proliferation pathways.
Research Findings
Several studies have explored the biological effects of similar compounds:
| Compound | Biological Activity | IC50/EC50 Values | Study Reference |
|---|---|---|---|
| Compound A | COX inhibition | 0.32 µM | |
| Compound B | Antimicrobial | Varies | |
| Compound C | Anticancer | Varies |
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving a series of quinoline derivatives reported that certain compounds exhibited significant COX inhibition with IC50 values lower than those of established anti-inflammatory drugs like celecoxib .
- Case Study on Anticancer Activity : Research on related benzamide derivatives showed promising results in inhibiting tumor growth in xenograft models. These studies highlighted the potential for developing new anticancer agents based on their structure .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : Similar compounds often act as inhibitors of key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : The compound may bind to specific receptors or proteins within cells that mediate cellular responses to stimuli.
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with functionalization of the hexahydropyridoquinoline core. Key steps include:
- Nitration and sulfonamide coupling : Controlled nitration at the 3-position of the benzamide moiety under acidic conditions (H₂SO₄/HNO₃, 0–5°C) .
- Heterocyclic core formation : Cyclization via Friedländer or Pictet-Spengler reactions, requiring precise temperature control (reflux in ethanol or DMF, 80–110°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Optimization strategies :
- Use thin-layer chromatography (TLC) to monitor intermediate formation .
- Adjust solvent polarity to improve cyclization efficiency (e.g., DMF for high-temperature stability) .
Table 1: Comparison of Synthetic Routes
| Step | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Nitration | H₂SO₄/HNO₃, 0–5°C, 4 h | 65–70 | |
| Cyclization | DMF, 110°C, 12 h | 50–55 | |
| Sulfonamide coupling | Et₃N, CH₂Cl₂, rt, 6 h | 75–80 |
Q. How is the structural identity of the compound confirmed?
Structural confirmation relies on a combination of analytical techniques:
- NMR spectroscopy :
- ¹H NMR : Distinct signals for the methyl group (δ 2.4–2.6 ppm) and nitro group (δ 8.1–8.3 ppm) .
- ¹³C NMR : Carbonyl resonance (C=O, δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 438.1425 (calculated) .
- X-ray crystallography : Resolves the bicyclic framework and confirms nitro group orientation (e.g., C–N–O angle: 125.3°) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies in NMR or MS data often arise from tautomerism or impurities. Methodological solutions include:
- Dynamic NMR : Study temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms) .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace nitro group behavior in MS fragmentation .
- Computational validation : Compare experimental ¹H NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Table 2: Resolving Spectral Ambiguities
| Issue | Technique | Outcome |
|---|---|---|
| Overlapping aromatic peaks | COSY NMR | Assigns coupling partners |
| Unstable molecular ion | ESI-MS in negative ion mode | Enhances [M-H]⁻ detection |
Q. What advanced strategies improve reaction efficiency in complex heterocyclic systems?
- Catalyst screening : Transition metals (e.g., Pd/C for nitro reduction) or organocatalysts (e.g., proline for asymmetric induction) .
- Solvent effects : Switch to ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates .
- Flow chemistry : Continuous flow reactors reduce side reactions (residence time <5 min) and improve scalability .
Case Study :
- Nitro group reduction : Using H₂/Pd-C in a flow reactor achieved 90% yield vs. 70% in batch .
Q. How does computational modeling aid in understanding the compound’s reactivity?
- Reaction path analysis : Density functional theory (DFT) identifies transition states for nitro-group reactions (activation energy: ~25 kcal/mol) .
- Docking studies : Predict binding affinity to biological targets (e.g., kinase enzymes, ΔG = -9.2 kcal/mol) .
Key Challenges and Future Directions
- Stereochemical control : The hexahydropyridoquinoline core’s conformational flexibility complicates enantioselective synthesis. Chiral auxiliaries or enzymatic resolution are under investigation .
- Biological activity : Preliminary assays show inhibition of topoisomerase II (IC₅₀ = 2.3 μM), but SAR studies are needed to optimize selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
